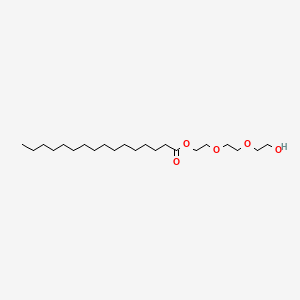
Decyl isononyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl isononyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is a colorless, clear, water-insoluble liquid with a high boiling point and low vapor pressure .
準備方法
Synthetic Routes and Reaction Conditions: Decyl isononyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification. The product is then purified through distillation to remove any unreacted alcohols and by-products .
化学反応の分析
Types of Reactions: Decyl isononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between molecules, typically in the presence of an alcohol and a catalyst .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, elevated temperatures (around 100°C).
Transesterification: Alcohol, acid or base catalyst, moderate temperatures (50-100°C).
Major Products:
Hydrolysis: Phthalic acid, decanol, isononanol.
Transesterification: New esters formed by exchanging the ester groups.
科学的研究の応用
Decyl isononyl phthalate has a wide range of applications in scientific research and industry:
作用機序
Decyl isononyl phthalate exerts its effects primarily through its role as a plasticizer. It integrates into the polymer matrix of materials like PVC, reducing intermolecular forces and increasing flexibility . On a molecular level, it can interact with various biological pathways, potentially acting as an endocrine disruptor by mimicking or interfering with hormone functions .
類似化合物との比較
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate (DDP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Didodecyl phthalate (DDDP)
Comparison: Decyl isononyl phthalate is unique due to its specific combination of decyl and isononyl groups, which provide a balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and di-n-decyl phthalate, it offers distinct physical properties such as lower volatility and higher boiling points, making it suitable for specific industrial applications .
特性
CAS番号 |
96507-83-4 |
|---|---|
分子式 |
C27H44O4 |
分子量 |
432.6 g/mol |
IUPAC名 |
1-O-decyl 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChIキー |
YZHDZDITQRCTQB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






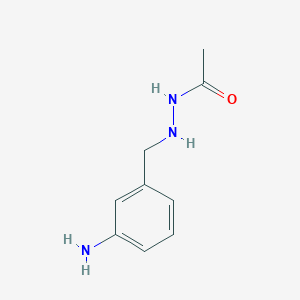
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)

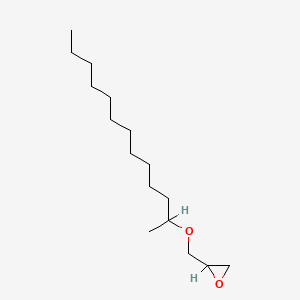
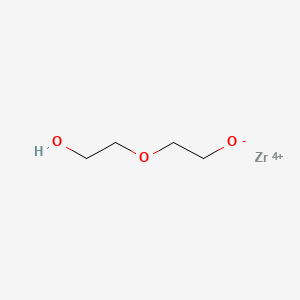
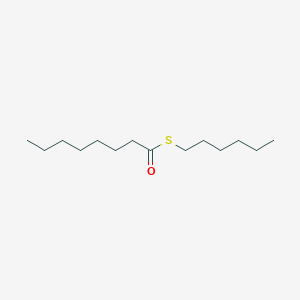
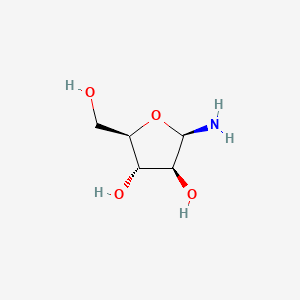
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)
